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molecular formula C12H23NO3 B8491189 tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate

tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate

Cat. No. B8491189
M. Wt: 229.32 g/mol
InChI Key: CBZNOKAFOMSSLW-KXUCPTDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139534B2

Procedure details

To a stirring solution of tert-butyl 4-methylcyclohex-3-enylcarbamate (1.5844 g, 7.50 mmol) in THF (94 mL) at 0° C. was added 1M borane THF complex (33.7 mL, 33.7 mmol). The solution was stirred at 0° C. for 1 h and then at room temperature for 2 h. The reaction was quenched very slowly with water (40.5 mL, 2249 mmol), diluted with ethanol (39.8 mL, 682 mmol) and basified with aqueous sodium hydroxide solution (5 N, 37.5 mL, 187 mmol). To the stirring biphasic mixture was slowly added hydrogen peroxide (38.3 mL, 375 mmol) and the resulting mixture was heated to 45° C. for 20 h. The crude reaction was quenched with saturated aqueous sodium sulfite solution (70 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes). The product fractions were combined and concentrated to afford a mixture of four isomers of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate (trans relationship between 3-hydroxy and 4-methyl moieties) (0.9608 g, 4.19 mmol, 55.9% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.60-6.85 (m, 1H), 4.29-4.58 (m, 1H), 3.35-3.80 (m, 1H), 2.81-3.28 (m, 1H), 1.20-1.96 (m, 14H), 0.79-1.14 (m, 5H; MS (ESI) m/z 230.5 [M+1]+.
Quantity
1.5844 g
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Quantity
39.8 mL
Type
reactant
Reaction Step Three
Quantity
37.5 mL
Type
reactant
Reaction Step Four
Quantity
38.3 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4][CH:3]=1.O.C([OH:19])C.[OH-].[Na+].OO>C1COCC1>[OH:19][CH:3]1[CH:2]([CH3:1])[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.5844 g
Type
reactant
Smiles
CC1=CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
94 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
39.8 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
37.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
38.3 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 45° C. for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous sodium sulfite solution (70 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1CC(CCC1C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.19 mmol
AMOUNT: MASS 0.9608 g
YIELD: PERCENTYIELD 55.9%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09139534B2

Procedure details

To a stirring solution of tert-butyl 4-methylcyclohex-3-enylcarbamate (1.5844 g, 7.50 mmol) in THF (94 mL) at 0° C. was added 1M borane THF complex (33.7 mL, 33.7 mmol). The solution was stirred at 0° C. for 1 h and then at room temperature for 2 h. The reaction was quenched very slowly with water (40.5 mL, 2249 mmol), diluted with ethanol (39.8 mL, 682 mmol) and basified with aqueous sodium hydroxide solution (5 N, 37.5 mL, 187 mmol). To the stirring biphasic mixture was slowly added hydrogen peroxide (38.3 mL, 375 mmol) and the resulting mixture was heated to 45° C. for 20 h. The crude reaction was quenched with saturated aqueous sodium sulfite solution (70 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes). The product fractions were combined and concentrated to afford a mixture of four isomers of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate (trans relationship between 3-hydroxy and 4-methyl moieties) (0.9608 g, 4.19 mmol, 55.9% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.60-6.85 (m, 1H), 4.29-4.58 (m, 1H), 3.35-3.80 (m, 1H), 2.81-3.28 (m, 1H), 1.20-1.96 (m, 14H), 0.79-1.14 (m, 5H; MS (ESI) m/z 230.5 [M+1]+.
Quantity
1.5844 g
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Quantity
39.8 mL
Type
reactant
Reaction Step Three
Quantity
37.5 mL
Type
reactant
Reaction Step Four
Quantity
38.3 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4][CH:3]=1.O.C([OH:19])C.[OH-].[Na+].OO>C1COCC1>[OH:19][CH:3]1[CH:2]([CH3:1])[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.5844 g
Type
reactant
Smiles
CC1=CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
94 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
39.8 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
37.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
38.3 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 45° C. for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous sodium sulfite solution (70 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1CC(CCC1C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.19 mmol
AMOUNT: MASS 0.9608 g
YIELD: PERCENTYIELD 55.9%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09139534B2

Procedure details

To a stirring solution of tert-butyl 4-methylcyclohex-3-enylcarbamate (1.5844 g, 7.50 mmol) in THF (94 mL) at 0° C. was added 1M borane THF complex (33.7 mL, 33.7 mmol). The solution was stirred at 0° C. for 1 h and then at room temperature for 2 h. The reaction was quenched very slowly with water (40.5 mL, 2249 mmol), diluted with ethanol (39.8 mL, 682 mmol) and basified with aqueous sodium hydroxide solution (5 N, 37.5 mL, 187 mmol). To the stirring biphasic mixture was slowly added hydrogen peroxide (38.3 mL, 375 mmol) and the resulting mixture was heated to 45° C. for 20 h. The crude reaction was quenched with saturated aqueous sodium sulfite solution (70 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes). The product fractions were combined and concentrated to afford a mixture of four isomers of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate (trans relationship between 3-hydroxy and 4-methyl moieties) (0.9608 g, 4.19 mmol, 55.9% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.60-6.85 (m, 1H), 4.29-4.58 (m, 1H), 3.35-3.80 (m, 1H), 2.81-3.28 (m, 1H), 1.20-1.96 (m, 14H), 0.79-1.14 (m, 5H; MS (ESI) m/z 230.5 [M+1]+.
Quantity
1.5844 g
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Quantity
39.8 mL
Type
reactant
Reaction Step Three
Quantity
37.5 mL
Type
reactant
Reaction Step Four
Quantity
38.3 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4][CH:3]=1.O.C([OH:19])C.[OH-].[Na+].OO>C1COCC1>[OH:19][CH:3]1[CH:2]([CH3:1])[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.5844 g
Type
reactant
Smiles
CC1=CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
94 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
39.8 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
37.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
38.3 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 45° C. for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous sodium sulfite solution (70 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1CC(CCC1C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.19 mmol
AMOUNT: MASS 0.9608 g
YIELD: PERCENTYIELD 55.9%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09139534B2

Procedure details

To a stirring solution of tert-butyl 4-methylcyclohex-3-enylcarbamate (1.5844 g, 7.50 mmol) in THF (94 mL) at 0° C. was added 1M borane THF complex (33.7 mL, 33.7 mmol). The solution was stirred at 0° C. for 1 h and then at room temperature for 2 h. The reaction was quenched very slowly with water (40.5 mL, 2249 mmol), diluted with ethanol (39.8 mL, 682 mmol) and basified with aqueous sodium hydroxide solution (5 N, 37.5 mL, 187 mmol). To the stirring biphasic mixture was slowly added hydrogen peroxide (38.3 mL, 375 mmol) and the resulting mixture was heated to 45° C. for 20 h. The crude reaction was quenched with saturated aqueous sodium sulfite solution (70 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes). The product fractions were combined and concentrated to afford a mixture of four isomers of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate (trans relationship between 3-hydroxy and 4-methyl moieties) (0.9608 g, 4.19 mmol, 55.9% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.60-6.85 (m, 1H), 4.29-4.58 (m, 1H), 3.35-3.80 (m, 1H), 2.81-3.28 (m, 1H), 1.20-1.96 (m, 14H), 0.79-1.14 (m, 5H; MS (ESI) m/z 230.5 [M+1]+.
Quantity
1.5844 g
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Quantity
39.8 mL
Type
reactant
Reaction Step Three
Quantity
37.5 mL
Type
reactant
Reaction Step Four
Quantity
38.3 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4][CH:3]=1.O.C([OH:19])C.[OH-].[Na+].OO>C1COCC1>[OH:19][CH:3]1[CH:2]([CH3:1])[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.5844 g
Type
reactant
Smiles
CC1=CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
94 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
39.8 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
37.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
38.3 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 45° C. for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous sodium sulfite solution (70 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1CC(CCC1C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.19 mmol
AMOUNT: MASS 0.9608 g
YIELD: PERCENTYIELD 55.9%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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